molecular formula C17H14N2O B8603021 2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile

2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile

Cat. No. B8603021
M. Wt: 262.30 g/mol
InChI Key: UOLVQYDUVGYHNA-UHFFFAOYSA-N
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Patent
US07217724B2

Procedure details

Under nitrogen atmosphere, to a suspension of (7-(benzyloxy)-1H-indol-3-yl)acetonitrile (13.2 g, 50.3 mmol) in methanol (400 mL) is added 10N aqueous sodium hydroxide solution (130 mL), and the mixture is refluxed for 5 hours. The reaction solution is cooled to room temperature, and methanol alone is distilled off. The pH value of the resultant is adjusted to pH 1 with conc. hydrochloric acid while the mixture is cooled with ice. The precipitates are collected by filtration, and dissolved in chloroform, and dried over anhydrous sodium sulfate. The solvent is evaporated to give (7-(benzyloxy)-1H-indol-3-yl)acetic acid (12.2 g, 43.4 mmol, yield: 86%).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][CH:15]=[C:14]2[CH2:18][C:19]#N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-:21].[Na+].C[OH:24]>>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][CH:15]=[C:14]2[CH2:18][C:19]([OH:24])=[O:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC=C2C(=CNC12)CC#N
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
methanol alone is distilled off
TEMPERATURE
Type
TEMPERATURE
Details
is cooled with ice
FILTRATION
Type
FILTRATION
Details
The precipitates are collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC=C2C(=CNC12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43.4 mmol
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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